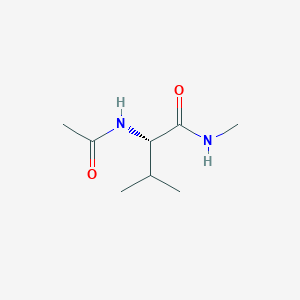

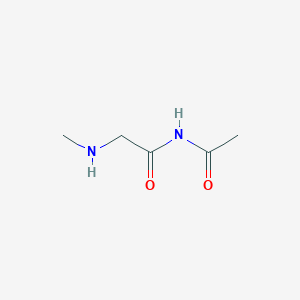

2-acetamido-N-methylacetamide

Descripción general

Descripción

2-acetamido-N-methylacetamide is a chemical compound with the molecular formula C3H7NO . It is also known as N-methylacetamide .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3, (H,4,5) . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources, the compound’s structure suggests it could participate in reactions typical of amides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 73.0938 . More detailed properties such as boiling point, vapor pressure, and others are not available in the sources .Aplicaciones Científicas De Investigación

Molecular Structure Studies :

- Acetamide and N-methylacetamide's molecular structures were determined using electron diffraction. This study compares the molecular structures in gaseous and crystalline states, highlighting the impact of hydrogen bonding on bond lengths (Kimura & Aoki, 1953).

Biological Applications :

- Compounds including N-methylacetamide were identified as potent inducers of erythroid differentiation in murine erythroleukemia cells. This indicates its potential use in hematological research and therapy (Reuben et al., 1976).

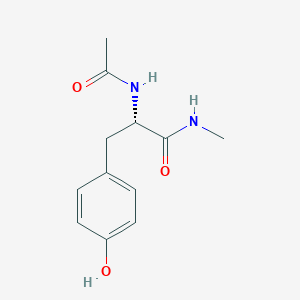

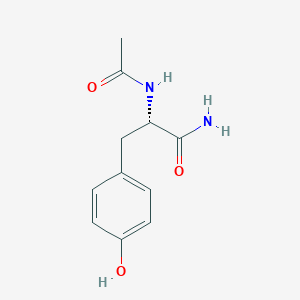

Anticonvulsant Activity :

- (R,S)-2-acetamido-N-benzyl-2-methylacetamide and its derivatives have shown significant anticonvulsant activity in studies, suggesting its application in the treatment of epilepsy (Kohn et al., 1991).

- The importance of the 2-acetamido substituent in anticonvulsant activities was explored, demonstrating its role in preventing seizures (Choi et al., 1996).

Thermodynamic Studies :

- An extensive thermodynamic study of acetamide and its derivatives, including N-methylacetamide, was conducted. This research provided insights into the polymorphism and vapor pressures of these compounds (Štejfa et al., 2020).

Chemical Hydrolysis Research :

- N-methylacetamide served as a model in investigating the hydrolysis kinetics of N-substituted amides in high-temperature water. This study is relevant for understanding the chemical stability and decomposition of such compounds (Duan et al., 2010).

Crystal Structure Analysis :

- The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides was analyzed, revealing insights into their molecular features responsible for anticonvulsant activities (Camerman et al., 2005).

Toxicology Studies :

- A comprehensive review of the toxicology of acetamide, including N-methylacetamide, highlighted the biological consequences of exposure to these chemicals (Kennedy, 2001).

Safety and Hazards

N-methylacetamide, which is similar to 2-acetamido-N-methylacetamide, is suspected of causing cancer according to its safety data sheet . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves, protective clothing, eye protection, and face protection .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that similar compounds interact with various proteins and enzymes in the body, affecting their function .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

It is known that similar compounds can influence various biochemical pathways, leading to changes in cellular function .

Pharmacokinetics

It has been suggested that the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, as seen in the deuterium-labeled 2-acetamido-n-methylacetamide, can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Similar compounds are known to influence cellular function through their interaction with various proteins and enzymes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .

Propiedades

IUPAC Name |

2-acetamido-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-4(8)7-3-5(9)6-2/h3H2,1-2H3,(H,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMAXCRRCJSCIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

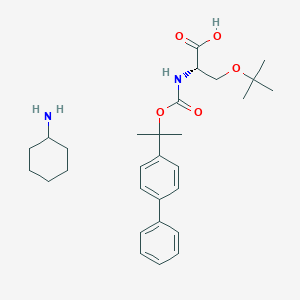

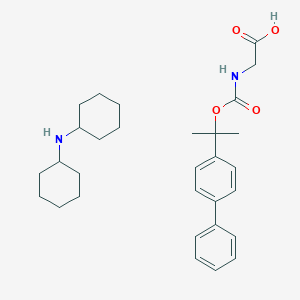

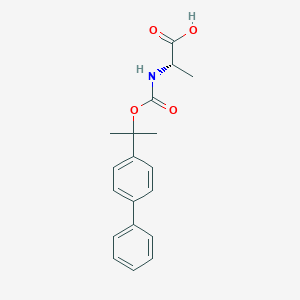

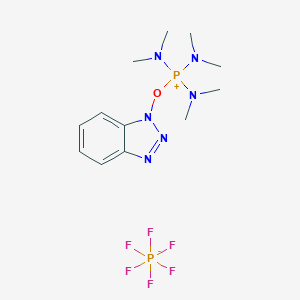

Feasible Synthetic Routes

Q1: How does matrix isolation spectroscopy contribute to understanding the conformational behavior of Ac-Gly-NHMe?

A: Matrix isolation infrared (IR) spectroscopy studies provide valuable insights into the conformational preferences of Ac-Gly-NHMe. [] By trapping the molecule in an inert matrix like argon or krypton, researchers can isolate individual conformers and study their spectroscopic signatures without interference from intermolecular interactions. This technique, combined with quantum chemical calculations, allowed researchers to identify two distinct hydrogen-bonded conformers of Ac-Gly-NHMe. [] Furthermore, Vibrational Circular Dichroism (VCD) spectra recorded in matrices proved easier to interpret than those from solutions, demonstrating the power of this technique for conformational analysis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.